6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique structure combining a thiadiazole ring with a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2-aminobenzothiazole with cyclohexa-2,4-dienone under specific conditions. The reaction is often carried out in the presence of a catalyst such as copper acetate and an oxidizing agent like p-benzoquinone . The reaction conditions include maintaining an air atmosphere and using solvents like ethanol or DMSO at controlled temperatures below 38°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone moiety to a cyclohexanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole ring and the cyclohexadienone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfone derivatives, cyclohexanol derivatives, and substituted thiadiazole compounds.
Scientific Research Applications
6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Shares the aminophenyl group but lacks the cyclohexadienone moiety.
Cyclohexa-2,4-dienone: Contains the cyclohexadienone structure but lacks the thiadiazole ring.
Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Uniqueness
6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a thiadiazole ring and a cyclohexadienone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
54359-58-9 |
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Molecular Formula |
C14H11N3OS |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
2-[5-(2-aminophenyl)-1,3,4-thiadiazol-2-yl]phenol |
InChI |
InChI=1S/C14H11N3OS/c15-11-7-3-1-5-9(11)13-16-17-14(19-13)10-6-2-4-8-12(10)18/h1-8,18H,15H2 |
InChI Key |
IGHBTGWLBPCQAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)C3=CC=CC=C3O)N |
Origin of Product |
United States |
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